

In-Depth Technical Guide: t-Boc-N-amido-PEG15-Br

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Compound of Interest

Compound Name: *t*-Boc-N-amido-PEG15-Br

Cat. No.: B12413072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **t-Boc-N-amido-PEG15-Br**. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a t-Boc protected amine, a polyethylene glycol (PEG) spacer, and a terminal bromide, offers versatility for the covalent modification of biomolecules.

Core Properties and Molecular Data

The key feature of **t-Boc-N-amido-PEG15-Br** is its heterobifunctionality, which allows for a sequential and controlled conjugation strategy. The terminal bromide is a reactive group that can readily undergo nucleophilic substitution, particularly with thiol groups of cysteine residues in proteins. The t-Boc protected amine provides a stable functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.^[1]

Property	Value
Molecular Weight	~885.9 g/mol
Molecular Formula	C37H75NO17Br
PEG Chain Length	15 ethylene glycol units
Purity	Typically ≥95% (Varies by supplier)
Solubility	Soluble in a range of organic solvents with some aqueous solubility.

Experimental Protocols

General Synthesis of t-Boc-N-amido-PEG15-Br

The synthesis of **t-Boc-N-amido-PEG15-Br** can be adapted from protocols for similar bromo-PEG compounds and typically starts from the corresponding alcohol, t-Boc-N-amido-PEG15-OH.[\[2\]](#)

Materials:

- t-Boc-N-amido-PEG15-OH
- Triethylamine (Et3N)
- Methanesulfonyl chloride (MsCl)
- Lithium bromide (LiBr)
- Anhydrous dichloromethane (DCM)
- Acetone
- Ethyl acetate (EtOAc)
- Water
- Brine

- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve t-Boc-N-amido-PEG15-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (2.2 eq) to the solution.
- Slowly add methanesulfonyl chloride (1.7 eq) dropwise.
- Stir the reaction at room temperature for 3 hours.
- Dilute the reaction mixture with acetone and add lithium bromide (17 eq).
- Stir the mixture overnight at room temperature.
- Evaporate the solvents under reduced pressure.
- Dilute the crude residue with ethyl acetate and wash with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.[3]

Protein Conjugation via Thiol Alkylation

The terminal bromide of **t-Boc-N-amido-PEG15-Br** is an effective electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in proteins.[1]

Materials:

- Protein of interest with an available cysteine residue
- **t-Boc-N-amido-PEG15-Br**

- Reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5)
- Reducing agent (e.g., TCEP or DTT) if cysteine is in a disulfide bond
- Organic solvent (e.g., DMSO or DMF)
- Desalting column or size-exclusion chromatography materials

Procedure:

- If necessary, reduce disulfide bonds in the protein using a suitable reducing agent to expose free thiol groups.
- Remove the excess reducing agent using a desalting column.[\[1\]](#)
- Dissolve **t-Boc-N-amido-PEG15-Br** in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer.[\[1\]](#)
- Add the PEG linker solution to the protein solution at a desired molar excess.
- Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.
- Monitor the conjugation reaction using SDS-PAGE or mass spectrometry.
- Purify the conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG linker.[\[1\]](#)

t-Boc Deprotection

The t-Boc group can be removed under mild acidic conditions to reveal a primary amine for further functionalization.[\[4\]](#)[\[5\]](#)

Materials:

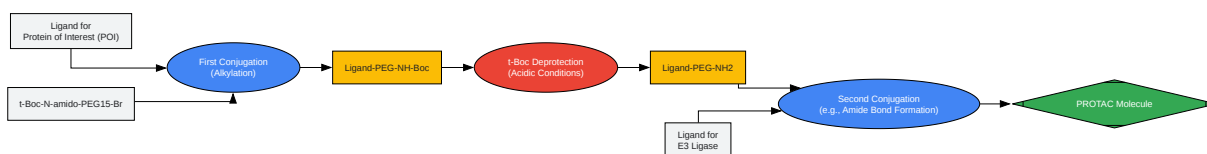
- t-Boc-PEGylated protein
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Cold diethyl ether

Procedure:

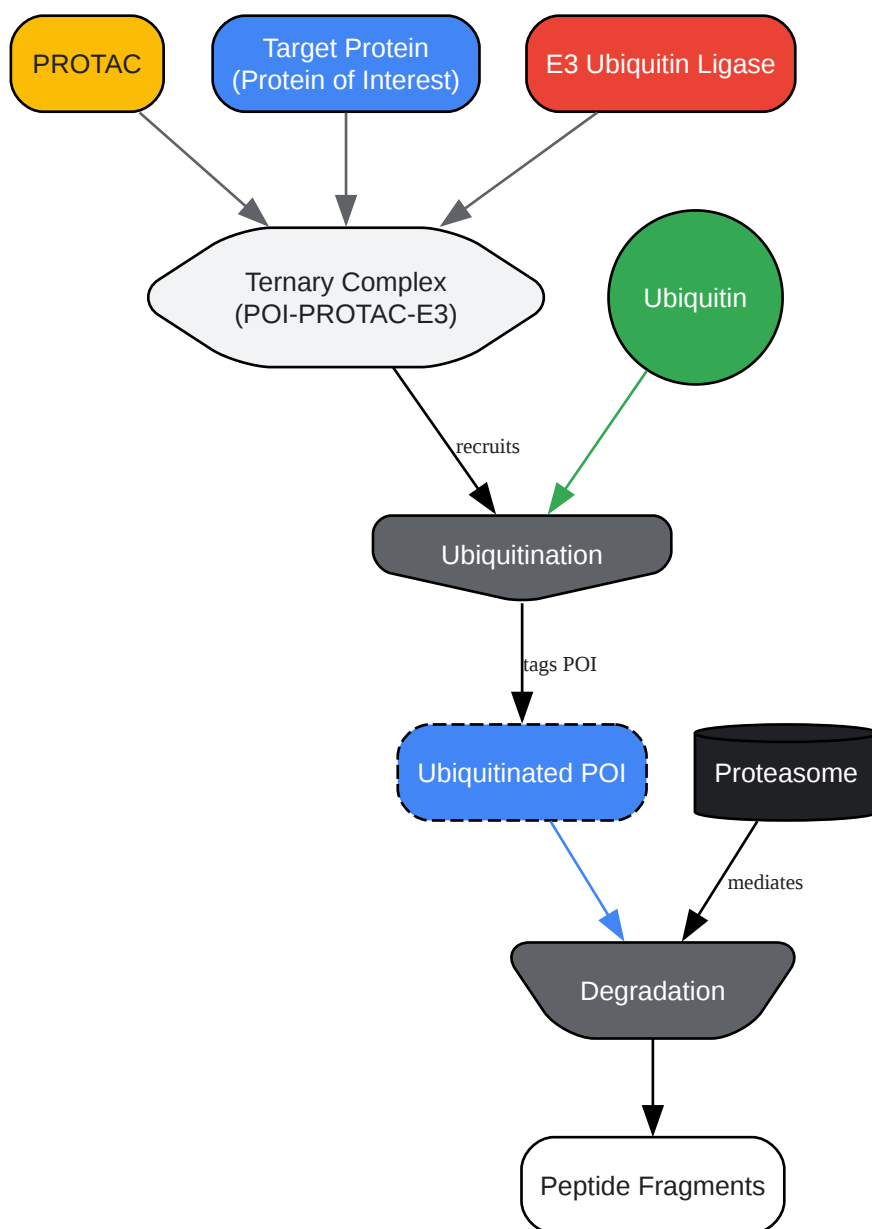
- Dissolve the t-Boc-PEGylated protein in a solution of TFA in DCM (e.g., 20-50% TFA).
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by mass spectrometry.
- Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
- Precipitate the deprotected protein by adding cold diethyl ether.
- Centrifuge to pellet the protein and wash with cold diethyl ether to remove residual TFA.
- Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[6]

Visualizations



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Caption: General workflow for synthesizing a PROTAC molecule.



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Caption: Mechanism of action for a PROTAC molecule.

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